3-(Azepan-1-yl)-N-methylpropan-1-amine
Overview
Description
3-(Azepan-1-yl)-N-methylpropan-1-amine is a synthetic compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or structure.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep processes. For instance, 3-(azepan-1-yl)propanenitrile can be synthesized using a reaction of 3-aminocapronitrile with phenylacetyl chloride to yield 3-phenylpropanenitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride1. However, the specific synthesis process for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. However, the specific molecular structure analysis for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.Chemical Reactions Analysis
The chemical reactions involving 3-(Azepan-1-yl)-N-methylpropan-1-amine are not explicitly mentioned in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, molecular formula, molecular weight, and more. However, the specific physical and chemical properties for 3-(Azepan-1-yl)-N-methylpropan-1-amine are not readily available in the searched resources.Scientific Research Applications
Ionic Liquids Synthesis
Research by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane, a seven-member alicyclic secondary amine, as a starting material. This process has significance in the polyamide industry, offering a way to mitigate disposal issues associated with azepane, often involving combustion. Their study indicates that azepanium ionic liquids exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Hydroaminoalkylation in Organic Synthesis
Payne et al. (2013) demonstrated the use of azepane in the direct alkylation of unprotected secondary amines through C-H functionalization adjacent to nitrogen. This methodology aids in the synthesis of α- and β-alkylated N-heterocycles, including azepane products, showcasing its utility in creating diverse organic compounds (Payne et al., 2013).
Enantioselective Synthesis Applications
Lifchits and Charette (2008) applied a Lewis acid-catalyzed ring-opening methodology using azepane derivatives in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This approach highlights the role of azepane derivatives in synthesizing pharmacologically relevant compounds while preserving enantiomeric purity (Lifchits & Charette, 2008).
Synthesis of Heterocyclic Substituents
Mesropyan et al. (2005) investigated the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including azepan-2-one. Their work contributes to the development of chemical compounds with potential applications in various industries, including pharmaceuticals and material science (Mesropyan et al., 2005).
Safety And Hazards
The safety and hazards of a compound are crucial for handling and storage. However, the specific safety and hazards information for 3-(Azepan-1-yl)-N-methylpropan-1-amine is not readily available in the searched resources.
Future Directions
The future directions of a compound involve its potential applications and areas of research. However, the specific future directions for 3-(Azepan-1-yl)-N-methylpropan-1-amine are not readily available in the searched resources.
Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
3-(azepan-1-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNAVAVDRFKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609031 | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-N-methylpropan-1-amine | |
CAS RN |
938459-01-9 | |
Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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